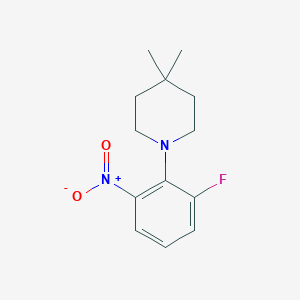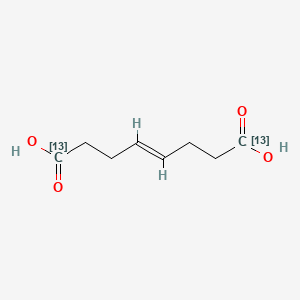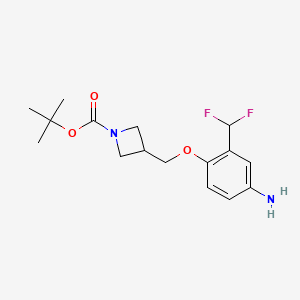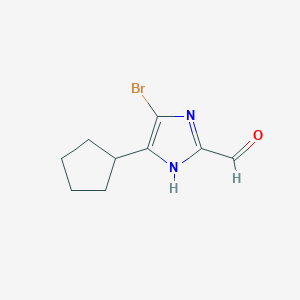
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazoles, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-arylpyrazole-4-carbonitriles: These compounds have similar structural features and are used in similar applications.
5-Amino-4-carboxamide imidazole hydrochloride: This compound is used in photovoltaic applications and has similar functional groups.
Uniqueness
5-Amino-4-(difluoromethyl)-1-methyl-1H-pyrazole Hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable scaffold for various applications .
Propiedades
Fórmula molecular |
C5H8ClF2N3 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-10-5(8)3(2-9-10)4(6)7;/h2,4H,8H2,1H3;1H |
Clave InChI |
FJKCTFVNDHJQES-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)



![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)

![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)


![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)

